molecular formula C13H10N4O2S B2659303 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1207023-61-7

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2659303
CAS RN: 1207023-61-7
M. Wt: 286.31
InChI Key: JBNSSYRTLMKFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, an isoxazole ring, a pyrazine ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid and complex three-dimensional shape .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the thiophene and isoxazole rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make it relatively soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Research on pyrazine derivatives often involves novel synthesis techniques. For example, studies have described the synthesis of pyrazole and pyrazine derivatives using various chemical reactions, highlighting the interest in developing new compounds with potential biological activities (Hassan, Hafez, & Osman, 2014). These synthesis methods are crucial for producing pyrazine derivatives that can be tested for various biological activities.

Biological Activities

Cytotoxicity

Some pyrazine derivatives have been screened for cytotoxic activities against certain cancer cells. For instance, derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for antitumor activities (Hassan, Hafez, & Osman, 2014).

Antimycobacterial Activity

Pyrazine derivatives have also been investigated for their antimycobacterial properties, with some compounds exhibiting significant activity against Mycobacterium tuberculosis (Zítko et al., 2013). This research area is vital for developing new treatments for tuberculosis.

Antiviral Activity

Research on benzamide-based pyrazoles has shown significant antiviral activities against influenza A virus subtype H5N1, suggesting the potential for these compounds in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).

Electronic and Optical Properties

Electronic Properties

Studies on pyrazine derivatives have also explored their electronic and nonlinear optical properties through density functional theory (DFT) calculations. This research is indicative of the potential application of pyrazine derivatives in materials science and electronics (Ahmad et al., 2021).

Mechanism of Action

The biological activity and mechanism of action of this compound would depend on its structure and the way it interacts with biological molecules. Without specific studies, it’s hard to predict exactly what these might be .

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in fields like medicinal chemistry .

properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-13(10-8-14-3-4-15-10)16-7-9-6-11(19-17-9)12-2-1-5-20-12/h1-6,8H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNSSYRTLMKFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.